N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
Description
N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C20H15BrClNOS |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H15BrClNOS/c21-16-5-9-18(10-6-16)23-20(24)15-3-1-14(2-4-15)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) |
InChI Key |
MBXATDCEGFNYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromobenzoic acid with an amine under dehydrating conditions.
Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative.
Final Coupling: The final step involves coupling the two intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially leading to dehalogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated benzamides on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
- N-(4-chlorophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide
- N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
Uniqueness
N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to the specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
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